molecular formula C17H14BrNO4 B12116142 Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12116142
M. Wt: 376.2 g/mol
InChI Key: FOFWJZNWFYOSBD-UHFFFAOYSA-N
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Description

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic heterocyclic compound combining a quinoline core substituted with bromine and methyl groups, linked via a methylene bridge to a furan-2-carboxylate ester.

The bromine atom at position 6 of the quinoline ring and the methyl group at position 2 are critical structural features that may influence electronic properties, solubility, and target binding compared to other derivatives.

Properties

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

methyl 5-[(6-bromo-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14BrNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3

InChI Key

FOFWJZNWFYOSBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Furan Carboxylate Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react under acidic conditions.

    Coupling Reaction: The final step involves coupling the quinoline and furan moieties through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound differs from its analogs primarily in substituents on the quinoline ring and furan moiety. Key analogs include:

Compound Name Substituents (Quinoline) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate 6-Br, 2-Me C₁₇H₁₅BrN₂O₄ 397.22* Antimycobacterial (hypothesized)
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate 6-F C₁₆H₁₂FNO₄ 301.28 Pharmaceutical intermediate
Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate 6-OMe, 2-Me C₁₈H₁₇NO₅ 327.34 Intermediate for drug discovery
Methyl 5-((6-chloro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate 6-Cl C₁₆H₁₂ClNO₄ 317.73 Building block for combinatorial libraries

*Calculated based on analogous structures.

Key Observations :

  • Halogen Substituents : Bromine’s larger atomic size and polarizability compared to fluorine or chlorine may enhance lipophilicity and influence binding to hydrophobic pockets in target enzymes .
  • Methyl Group at Position 2: The 2-methyl substitution in the target compound may restrict rotational freedom, stabilizing a bioactive conformation, as seen in crystallographic studies of similar furan-quinoline hybrids .

Hypothesized SAR Trends :

Halogen Size : Larger halogens (Br > Cl > F) may improve target binding through van der Waals interactions but reduce solubility.

Biological Activity

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its synthesis, biological properties, and relevant research findings.

Molecular Formula: C₁₃H₁₂BrN₁O₃
Molecular Weight: 310.14 g/mol
CAS Number: 1216416-55-5

Synthesis

The compound can be synthesized through various methods involving the reaction of furan derivatives with quinoline-based compounds. The specific synthetic route may vary depending on the desired yield and purity. The presence of the bromo group enhances the compound's reactivity, allowing for further functionalization.

Anticancer Activity

Research has indicated that derivatives of quinoline and furan compounds often exhibit significant anticancer properties. For instance, methyl derivatives have been tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (monkey kidney) cells.

A study reported that certain furan derivatives demonstrated cytotoxic effects with IC₅₀ values ranging from 50 to 100 µg/mL against these cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using disc diffusion methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Bacillus subtilis200
Bacillus cereus300

These results indicate a moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections .

The biological activity is hypothesized to stem from the compound's ability to interact with cellular targets such as DNA and enzymes involved in metabolic pathways. The bromo substituent may enhance lipophilicity, facilitating membrane penetration and subsequent action within target cells.

Case Studies

  • Cytotoxicity Study : A recent investigation into the cytotoxic effects of various furan derivatives found that those incorporating quinoline structures exhibited enhanced activity against cancer cell lines compared to their non-substituted counterparts. The study utilized MTT assays to quantify cell viability post-treatment .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of furan derivatives, revealing that modifications such as bromination significantly improved their activity against resistant bacterial strains .

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